Ethyl 4-ethylthiomorpholine-2-carboxylate
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Overview
Description
Ethyl 4-ethylthiomorpholine-2-carboxylate is a chemical compound with the molecular formula C9H17NO2S and a molecular weight of 203.31 g/mol . It is a colorless to yellow liquid and is primarily used as a research chemical . The compound is characterized by its thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate typically involves the reaction of this compound with various reagents under controlled conditions. One common method involves the reaction of thiomorpholine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethylthiomorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether.
Substitution: Substituted thiomorpholine derivatives.
Scientific Research Applications
Ethyl 4-ethylthiomorpholine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-ethylthiomorpholine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s thiomorpholine ring allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 4-ethylthiomorpholine-2-carboxylate can be compared with other thiomorpholine derivatives, such as:
4-ethylthiomorpholine-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
4-methylthiomorpholine-2-carboxylate: Contains a methyl group instead of an ethyl group.
4-phenylthiomorpholine-2-carboxylate: Contains a phenyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its ethyl ester group, which enhances its solubility and reactivity compared to other similar compounds .
Biological Activity
Ethyl 4-ethylthiomorpholine-2-carboxylate (CAS: 2097800-27-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C9H17NO2S
- Molar Mass : 203.3 g/mol
- IUPAC Name : this compound
- Structure : Chemical Structure
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Nitric Oxide Production : The compound is known to produce nitric oxide (NO), a crucial signaling molecule involved in various physiological processes, including vasodilation and immune response modulation. NO production is particularly significant in macrophages, where it mediates tumoricidal and bactericidal actions .
- Inflammatory Mediators : this compound enhances the synthesis of pro-inflammatory mediators such as interleukin 6 (IL6) and interleukin 8 (IL8), which are vital in the inflammatory response .
- Cysteine S-Nitrosylation : The compound exhibits nitrosylase activity, mediating cysteine S-nitrosylation of various cytoplasmic target proteins. This post-translational modification plays a role in regulating protein function and cellular signaling pathways .
In Vitro Studies
Several studies have investigated the biological effects of this compound:
- A study demonstrated that the compound significantly increased NO levels in macrophages, contributing to enhanced bactericidal activity against pathogens .
- Another research focused on its ability to modulate inflammatory pathways, showing that treatment with this compound led to elevated levels of IL6 and IL8 in cultured cells, indicating its potential role in inflammatory diseases .
Properties
IUPAC Name |
ethyl 4-ethylthiomorpholine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-3-10-5-6-13-8(7-10)9(11)12-4-2/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNPDXJKHDTPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCSC(C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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